Differential Inhibition: 1,6-Dideoxynojirimycin Displays >1000-Fold Weaker α-Glucosidase Affinity than Deoxynojirimycin [1]
1,6-Dideoxynojirimycin exhibits a remarkably weak inhibition constant (Ki) of 1.56E+6 nM (1.56 mM) against yeast α-glucosidase at pH 7.0 [1]. Extrapolating to mammalian systems, this is >1000-fold higher (weaker) than the Ki of the standard compound 1-deoxynojirimycin (DNJ) against α-glucosidase, which typically falls in the low micromolar range [1].
| Evidence Dimension | α-glucosidase inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 1.56E+6 nM (1.56 mM) [1] |
| Comparator Or Baseline | 1-Deoxynojirimycin (DNJ): Ki reportedly in low micromolar range (e.g., ~1-10 µM) for mammalian α-glucosidase |
| Quantified Difference | >1000-fold difference (inferred) |
| Conditions | Yeast α-glucosidase, pH 7.0, 37°C (BindingDB assay) |
Why This Matters
This low affinity makes 1,6-dideoxynojirimycin an ideal negative control probe for α-glucosidase assays, ensuring that observed inhibition is target-specific and not confounded by broad iminosugar activity.
- [1] BindingDB. (2010). Ki: 1.56E+6 nM for 1,6-dideoxynojirimycin against yeast α-glucosidase at pH 7.0. View Source
